Oxetan-3-yl 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetan-3-yl 2-aminobenzoate is a chemical compound that features an oxetane ring and an aminobenzoate moiety. The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity. The aminobenzoate part of the molecule is derived from aminobenzoic acid, which is a common building block in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxetan-3-yl 2-aminobenzoate typically involves the formation of the oxetane ring followed by its attachment to the aminobenzoate moiety. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring . The oxetane can then be coupled with 2-aminobenzoic acid or its derivatives using esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Oxetan-3-yl 2-aminobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxetan-3-yl 2-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the aminobenzoate moiety can interact with specific molecular targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative used in organic synthesis and medicinal chemistry.
2-Aminobenzoic Acid Esters: These compounds share the aminobenzoate moiety and are used in similar applications.
Oxetane-Containing Nucleosides: These compounds are used in antiviral and anticancer research.
Uniqueness: Oxetan-3-yl 2-aminobenzoate is unique due to the combination of the oxetane ring and the aminobenzoate moiety, which imparts distinct physicochemical properties and reactivity. This combination allows for versatile applications in various fields, including drug development and materials science .
Properties
IUPAC Name |
oxetan-3-yl 2-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQPRPXZUGMYRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.